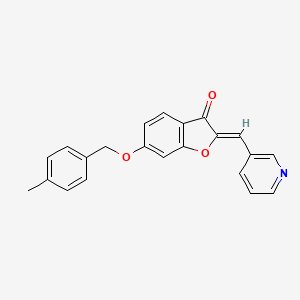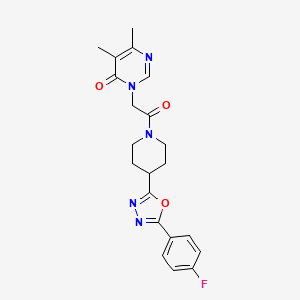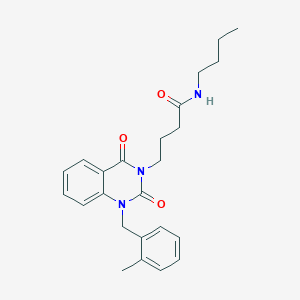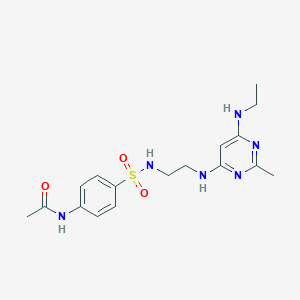![molecular formula C18H18N2O3 B2625157 [3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 429620-48-4](/img/structure/B2625157.png)
[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxybenzyl alcohol, also known as Veratryl alcohol, is an organic compound widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N .
Synthesis Analysis
The synthesis of a similar compound, 1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE, involves the reaction of dimethyl sulfate with propionylcatechol in alkaline solution .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethoxybenzyl alcohol is C9H12O3 . Its structure has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS .
Chemical Reactions Analysis
While specific chemical reactions involving “[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” are not available, a related compound, 3,4-Dimethoxyphenol, has been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxybenzyl alcohol include a boiling point of 296-297 °C/732 mmHg, a density of 1.157 g/mL at 25 °C , and a refractive index of n20/D 1.552 .
作用機序
The mechanism of action of [3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as aromatase and acetylcholinesterase, by binding to and blocking the active sites of these enzymes. In addition, this compound is believed to act as an agonist or antagonist of certain receptors, such as the 5-HT2A serotonin receptor, by binding to and activating or blocking the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a variety of effects on the body, depending on the dose and the route of administration. For example, this compound has been studied for its potential to act as an inhibitor of the enzyme aromatase, which may result in reduced levels of estradiol in the body. In addition, this compound has been studied for its potential to act as an agonist or antagonist of certain receptors, such as the 5-HT2A serotonin receptor, which may result in changes in mood and behavior.
実験室実験の利点と制限
The advantages of using [3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol in laboratory experiments include its availability, its low cost, and its low toxicity. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound is not very stable, which can make it difficult to store for long periods of time.
将来の方向性
The potential future directions for the use of [3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol in medical and scientific research include further studies of its ability to act as an inhibitor of certain enzymes, such as aromatase and acetylcholinesterase, and its potential to act as an agonist or antagonist of certain receptors, such as the 5-HT2A serotonin receptor. In addition, further studies of this compound’s potential to act as an inhibitor of other enzymes, such as tyrosine hydroxylase and monoamine oxidase, and its potential to act as an agonist or antagonist of other receptors, such as the dopamine and norepinephrine receptors, may also be of interest. Further studies of this compound’s potential to affect other biochemical and physiological processes, such as the regulation of cell growth and differentiation, may also be of interest. Finally, further studies of this compound’s potential to interact with other compounds, such as drugs, may also be of interest.
合成法
[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is synthesized by the condensation of 3-methoxy-4-hydroxybenzaldehyde and 3-phenyl-1-phenylpyrazol-4-amine in the presence of an acid catalyst. The reaction is typically carried out in aqueous ethanol at reflux temperatures. The reaction is typically complete after several hours, and the product is purified by recrystallization.
科学的研究の応用
[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been studied for its potential applications in the fields of medical and scientific research. This compound has been studied for its ability to inhibit certain enzymes, such as the enzyme aromatase, which is involved in the conversion of testosterone to estradiol. In addition, this compound has been studied for its potential to act as an agonist or antagonist of certain receptors, such as the 5-HT2A serotonin receptor. This compound has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Safety and Hazards
特性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-8-13(10-17(16)23-2)18-14(12-21)11-20(19-18)15-6-4-3-5-7-15/h3-11,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUXBIKJOBTKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)
![Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2625080.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)


![N-[2-(4-ethylphenoxy)ethyl]acetamide](/img/structure/B2625087.png)
![methyl 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylate](/img/structure/B2625088.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2625090.png)

![3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2625094.png)
